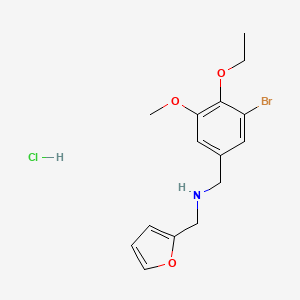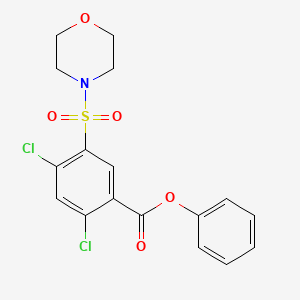![molecular formula C12H19Cl2NO2 B4403903 2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4403903.png)
2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride
Overview
Description
2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride, also known as CM-156, is a small molecule compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the Akt/mTOR signaling pathway and inducing the expression of pro-apoptotic proteins. It also reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It also reduces the expression of pro-inflammatory cytokines and increases the expression of anti-inflammatory cytokines. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research. However, one limitation of using this compound is its low solubility, which can affect its bioavailability and efficacy. Researchers need to consider this limitation when designing experiments.
Future Directions
There are several future directions for research on 2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride. One area of research is to investigate its potential as a therapeutic agent for various types of cancer. Researchers need to conduct preclinical and clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies are needed to understand the mechanism of action of this compound fully. This will help in the development of more potent and selective analogs of this compound. Finally, researchers need to investigate the potential of this compound in treating other diseases, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its low toxicity and high stability make it an attractive option for research. Further studies are needed to understand its mechanism of action fully and evaluate its safety and efficacy in humans.
Scientific Research Applications
2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride has been studied for its potential in various scientific research applications. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, by reducing inflammation and oxidative stress.
properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.ClH/c1-3-11(8-15)14-7-9-6-10(13)4-5-12(9)16-2;/h4-6,11,14-15H,3,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDACUKQLVPMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
amine hydrochloride](/img/structure/B4403842.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)



![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)
![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
![4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)